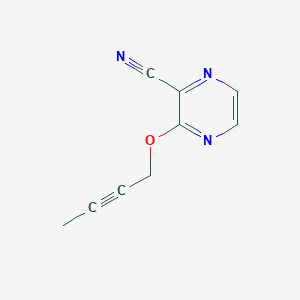
3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile” is a chemical compound that is part of a series of alkynyl-substituted pyrazine and pyridine derivatives . These compounds are synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . They are predominantly used as building blocks for the construction of target molecules .
Synthesis Analysis
The synthesis of these compounds involves N-heterocycle-substituted alkynes serving as intermediates in a reaction series . The aim is to synthesize pyrazine- or pyridine-substituted prop-2-yn-1-ols and but-3-yn-2-ols .Molecular Structure Analysis
The molecular structure of these compounds is influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . The products are either white solids or colorless liquids .Chemical Reactions Analysis
These compounds are very reactive and are used as key intermediates in synthetic reaction series . They are used as attractive precursors to a number of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . After purification, a color change or intense darkening was observed in some cases, indicating their stability .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A significant application of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Researchers have demonstrated various methods to synthesize heterocycles such as pyrazoles, pyrimidines, and pyrazolines using related pyrazine derivatives. These methods often involve multicomponent reactions, showcasing the versatility of pyrazine derivatives in constructing complex molecules with potential biological activities (Kumaravel & Vasuki, 2009); (Černuchová et al., 2005).
Antifungal and Antimicrobial Drug Intermediates
Compounds derived from pyrazine-2-carbonitriles, such as those synthesized in the laboratory, have been investigated as intermediates for the preparation of potential antifungal and antimicrobial drugs. These applications highlight the role of pyrazine derivatives in contributing to the development of new therapeutic agents with activity against a variety of pathogens (Kučerová-Chlupáčová et al., 2008).
Metal-Organic Frameworks (MOFs)
Another fascinating application area is the development of metal-organic frameworks (MOFs) utilizing pyrazine derivatives as ligands. These MOFs exhibit unique properties such as antiferromagnetic behavior, catalytic activity, and selective gas adsorption, making them suitable for various industrial and environmental applications. Specifically, pyrazine-based MOFs have demonstrated efficacy in catalysis and CO2 capture, underscoring the material's utility in addressing challenges related to sustainability and environmental remediation (Kar et al., 2012).
Mechanism of Action
Mode of Action
It is known that pyrazine compounds, such as quinoxalines, are 1,4-diazines with widespread occurrence in nature . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . .
Biochemical Pathways
Pyrazine motifs are widespread in biological organisms and integrated into versatile chemical structures, also with pharmaceutical value . .
Result of Action
It is known that pyrazine and pyridine derivatives have shown potential in various applications, including c-Met inhibition, GABA A allosteric modulating activity, use in solar cells, and BACE-1 inhibition . .
Future Directions
properties
IUPAC Name |
3-but-2-ynoxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-3-6-13-9-8(7-10)11-4-5-12-9/h4-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMIRDRMOGIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)


![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)


